Rgfp966

HDAC3 Isoform selectivity Biochemical assay

Researchers investigating HDAC3-dependent transcriptional regulation in CNS often face confounding off-target effects from pan-HDAC inhibitors. RGFP966 (CAS 1357389-11-7) solves this with >200-fold biochemical selectivity for HDAC3 (IC₅₀ 80 nM; Ki 13 nM) and validated brain penetration (Cₘₐₓ 3.15 µM at 30 min, sustained >2 h). • Selective HDAC3 inhibition: no activity against other HDACs at ≤15 µM • CNS-penetrant: enables in vivo behavioral pharmacology and transcriptional profiling • Benchmark reference for HDAC3 inhibitor CNS drug discovery programs

Molecular Formula C21H19FN4O
Molecular Weight 362.4 g/mol
CAS No. 1357389-11-7
Cat. No. B1193544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRgfp966
CAS1357389-11-7
SynonymsRGFP966;  RGFP 966;  RGFP-966
Molecular FormulaC21H19FN4O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+
InChIKeyBLVQHYHDYFTPDV-VCABWLAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RGFP966: Selective Brain-Penetrant HDAC3 Inhibitor


RGFP966 (CAS 1357389-11-7) is a selective, brain-penetrant inhibitor of histone deacetylase 3 (HDAC3), a class I epigenetic enzyme [1]. It exhibits an IC₅₀ of 80 nM against recombinant human HDAC3 in substrate-dependent biochemical assays, with no effective inhibition of other HDAC isoforms at concentrations up to 15 µM [1][2]. RGFP966 is a slow-binding, competitive tight-binding inhibitor that demonstrates robust CNS penetration in vivo, achieving maximum brain tissue concentrations of approximately 3.15 µM at 30 minutes after a 10 mg/kg subcutaneous dose in mice [1][3].

Why RGFP966 Cannot Be Substituted


Substituting RGFP966 with pan-HDAC inhibitors (e.g., Vorinostat, Entinostat) or alternative HDAC3-selective probes (e.g., BRD3308) is scientifically unsound due to critical differences in isoform selectivity, slow-binding kinetics, CNS penetration, and functional transcriptional outcomes. Pan-inhibitors broadly target HDACs 1-11, inducing off-target effects and toxicity, while alternative HDAC3 inhibitors differ in potency (BRD3308 IC₅₀ = 54 nM), binding mechanism, or in vivo brain exposure [1]. RGFP966's unique combination of >200-fold biochemical selectivity, confirmed slow-binding inhibition constants (HDAC3 Ki = 13 nM), and validated in vivo brain concentrations exceeding the HDAC3 IC₅₀ for ≥2 hours enables isoform-specific functional dissection unachievable with less selective or poorly characterized tools [2][3].

Quantitative Evidence: RGFP966 vs. Comparators


Selectivity vs. Pan-HDAC Inhibitors

RGFP966 exhibits >200-fold selectivity for HDAC3 over other HDAC isoforms in biochemical assays, a critical differentiation from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibits HDAC1-11 with non-selective potency [1]. In recombinant enzyme assays, RGFP966 displays an IC₅₀ of 80 nM for HDAC3 and no inhibition of HDAC1, HDAC2, or HDAC8 at concentrations up to 15 µM [1]. In contrast, Vorinostat inhibits HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 10 nM, 12 nM, and 14 nM, respectively, demonstrating essentially equipotent pan-inhibition [2]. This >200-fold selectivity margin for RGFP966 enables isoform-specific HDAC3 inhibition unattainable with pan-inhibitors.

HDAC3 Isoform selectivity Biochemical assay

Slow-Binding Kinetics vs. Entinostat

RGFP966 is a slow-binding inhibitor with inhibitor constants (Ki) of 57 nM, 31 nM, and 13 nM against HDAC1, HDAC2, and HDAC3, respectively, demonstrating a ~4.4-fold preference for HDAC3 over HDAC1 [1]. In contrast, the clinical candidate Entinostat (MS-275) inhibits HDAC1-3 via a two-step slow-binding mechanism with lower potencies than previously reported [1]. This kinetic profile is critical because slow-binding inhibitors require extended equilibration times, which can lead to underestimation of potency in standard short-duration assays. RGFP966's slow-on/slow-off binding confers prolonged target engagement in vivo [2].

HDAC3 Slow-binding kinetics Inhibitor constant

CNS Pharmacokinetics and Brain Penetration

RGFP966 demonstrates robust blood-brain barrier (BBB) penetration and sustained CNS target engagement, a critical differentiator from many alternative HDAC3 inhibitors lacking validated in vivo brain exposure [1]. In mice, subcutaneous administration of 10 mg/kg RGFP966 achieves a maximum brain tissue concentration of 3.15 µM at 30 minutes post-dose, with concentrations exceeding the HDAC3 IC₅₀ (80 nM) for at least 2 hours [1]. This brain concentration is approximately 39-fold higher than the IC₅₀, providing a substantial therapeutic window for CNS applications. In contrast, alternative HDAC3-selective probes like BRD3308 and TMP269 lack published quantitative brain pharmacokinetic data under comparable conditions [2].

Blood-brain barrier CNS pharmacokinetics HDAC3

Transcriptional Selectivity vs. RGFP963

RGFP966 induces a transcriptional profile in the dorsal hippocampus that is largely distinct from the class I HDAC1/2/3 inhibitor RGFP963, despite both compounds inhibiting HDAC3 [1]. RNA-seq analysis revealed that only 12% of differentially expressed genes overlapped between RGFP966 and RGFP963 treatments in vivo [1]. Furthermore, RGFP963 enhanced hippocampal spine density and rescued memory in an Alzheimer's disease mouse model, whereas RGFP966 had minimal impact on these endpoints [1]. This functional divergence demonstrates that HDAC3-selective inhibition (RGFP966) produces fundamentally different biological outcomes compared to combined HDAC1/2/3 inhibition (RGFP963), underscoring that even closely related class I inhibitors are not functionally interchangeable.

Transcriptomics HDAC3 Synaptic plasticity

Cellular Selectivity Window

RGFP966 maintains cellular selectivity for HDAC3 up to approximately 1,000 nM (1 µM), beyond which off-target effects on other class I HDACs may emerge [1][2]. Genetic perturbation of HDAC3 is phenocopied by RGFP966 treatment only at concentrations ≤1 µM [1]. This defined cellular selectivity window contrasts with pan-inhibitors like Trichostatin A (TSA), which broadly inhibits HDAC1-8 at low nanomolar concentrations without a practical selectivity window [3]. In direct comparative cellular assays using HDAC fluorogenic substrates, RGFP966 exhibited IC₅₀ values of >10 µM for HDAC1 and HDAC2, and 2.686 µM for HDAC3, confirming substantial selectivity even under cellular conditions [4].

Cellular selectivity HDAC3 Concentration range

HDAC3 vs. HDAC1/2 in Synaptogenesis

RGFP966 (selective HDAC3 inhibitor) and RGFP963 (HDAC1/2/3 inhibitor) exhibit divergent effects on synaptogenesis, demonstrating that HDAC3 inhibition alone is insufficient to stimulate synapse formation [1]. RGFP963 robustly stimulated synaptogenesis and increased hippocampal spine density, whereas RGFP966 had minimal impact on these endpoints [1]. This differential effect was corroborated in a fear extinction model: RGFP963 enhanced consolidation of cued fear extinction, while RGFP966 did not significantly enhance consolidation [2]. These findings establish that HDAC1/2 inhibition, not HDAC3 inhibition, drives the synaptic plasticity effects observed with broader class I inhibitors.

Synaptogenesis HDAC3 Class I HDAC

Recommended Applications of RGFP966


CNS Memory and Extinction Studies

RGFP966 is the tool of choice for studies requiring selective HDAC3 inhibition in the CNS to investigate memory extinction and long-term memory formation. It has been validated in mouse models to enhance extinction of cocaine-conditioned place preference and transform subthreshold learning events into robust long-term object-location memory [1]. Its brain exposure (Cₘₐₓ,brain = 3.15 µM) and sustained target engagement (>2 hours above IC₅₀) provide a reliable pharmacokinetic foundation for behavioral pharmacology experiments [2]. Researchers should avoid substituting pan-inhibitors or untested HDAC3 probes for these applications.

HDAC3 Transcriptional Profiling

RGFP966 enables clean transcriptional profiling of HDAC3-specific gene regulation in vivo. RNA-seq studies in mouse dorsal hippocampus revealed a transcriptional signature largely distinct from that of the HDAC1/2/3 inhibitor RGFP963, with only 12% gene overlap [1]. This specificity makes RGFP966 essential for mapping HDAC3-dependent transcriptional programs without confounding signals from HDAC1/2 inhibition. Studies requiring HDAC1/2 inhibition should instead use RGFP963 or RGFP968.

HDAC Isoform Dissection in Cancer

RGFP966 is suitable for distinguishing HDAC3-dependent from HDAC1/2-dependent phenotypes in cancer cell lines. In Eµ-Myc lymphoma and acute promyelocytic leukemia (APL) models, RGFP966 treatment phenocopied genetic HDAC3 perturbation, reducing proliferation and inducing differentiation, while genetic co-depletion of Hdac1 with Hdac2 produced pro-apoptotic effects that were phenocopied only by HDAC1/2-specific agents [1][2]. Use RGFP966 at ≤1 µM to maintain cellular HDAC3 selectivity and avoid off-target class I inhibition.

HDAC3-Targeted CNS Drug Discovery

RGFP966 serves as a benchmark reference compound for CNS drug discovery programs developing brain-penetrant HDAC3 inhibitors. Its well-characterized in vivo brain pharmacokinetics (3.15 µM Cₘₐₓ at 30 min, sustained exposure) and validated functional effects (memory enhancement, reduced astrocyte reactivity) provide a quantitative baseline for evaluating novel chemical entities [1][2]. New HDAC3 inhibitors should demonstrate comparable or superior brain exposure and target engagement metrics to be considered competitive.

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